molecular formula C14H17N3O3 B2385923 N-(5-(苯氧基甲基)-1,3,4-恶二唑-2-基)叔丁酰胺 CAS No. 1286713-80-1

N-(5-(苯氧基甲基)-1,3,4-恶二唑-2-基)叔丁酰胺

货号 B2385923
CAS 编号: 1286713-80-1
分子量: 275.308
InChI 键: ALOPRMFXRKNJRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pivalamide . Pivalamide, also known as 2,2-dimethylpropanamide, is a simple amide substituted with a tert-butyl group . The “N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)” part suggests that the compound has a phenoxymethyl group and an oxadiazol group attached to the nitrogen of the pivalamide.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and FTIR, which are commonly used to identify the structure of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. One study reports a reaction that ‘deletes’ nitrogen from organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined experimentally. For example, the properties of pivalamide, a related compound, have been reported .

科学研究应用

抗分枝杆菌和抗结核活性

N-(5-(苯氧基甲基)-1,3,4-恶二唑-2-基)叔丁酰胺及其衍生物表现出显著的抗分枝杆菌活性。在研究中,合成了与该化学结构相关的化合物,并针对结核分枝杆菌进行了测试。这些化合物旨在通过增加亲脂性来提高细胞通透性。大多数这些化合物表现出的活性是吡嗪酰胺(结核病的标准治疗方法)效力的 0.5 到 16 倍。这表明在开发结核病和其他分枝杆菌感染的新治疗方法中具有潜在应用 (Gezginci, Martin, & Franzblau, 1998)

囊性纤维化疗法

发现与 N-(5-(苯氧基甲基)-1,3,4-恶二唑-2-基)叔丁酰胺在结构上相似的化合物可以纠正囊性纤维化中囊性纤维化跨膜电导调节剂 (CFTR) 的缺陷细胞处理。具体而言,设计、合成和评估了衍生物,以通过限制双噻唑束缚的旋转来增强校正剂活性,从而提高了校正剂活性。这项研究为开发新的囊性纤维化疗法提供了基础,解决了 DeltaF508-CFTR 蛋白的加工缺陷 (Yu et al., 2008)

抗癌活性

N-(5-(苯氧基甲基)-1,3,4-恶二唑-2-基)叔丁酰胺的衍生物在抗癌研究中显示出前景。合成了含有恶二唑部分的新型苯并咪唑衍生物,并进行了药理学筛选。某些化合物表现出有效的体内抗惊厥活性,并且保护指数优于标准药物。这些发现表明,基于恶二唑和苯并咪唑核心结构,有可能开发用于癌症治疗的新型治疗剂 (Shaharyar et al., 2016)

血小板聚集抑制剂

与 N-(5-(苯氧基甲基)-1,3,4-恶二唑-2-基)叔丁酰胺的结构框架相关的 [1,2,4] 恶二唑衍生物已被研究作为新型血小板聚集抑制剂的潜力。发现这些化合物可以防止血栓烷衍生物 U44,619 和二磷酸腺苷诱导的人血小板聚集。研究表明,这些恶二唑衍生物的效力随着脂环环的环尺寸增加而增加,表明它们在开发抗血小板剂中的潜在用途 (Chern, Chen, & Kan, 2005)

作用机制

The mechanism of action would depend on the specific use of the compound. For example, phenoxymethylpenicillin, a compound with a similar phenoxymethyl group, is used as an antibiotic and works by inhibiting bacterial cell wall synthesis .

安全和危害

The safety and hazards associated with this compound would depend on its specific structure and use. For example, the safety data sheet for pivalamide provides information on its hazards, precautions, and first aid measures .

属性

IUPAC Name

2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-19-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOPRMFXRKNJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。